3,6-Dimethylhepta-2,6-dienal
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Overview
Description
3,6-Dimethylhepta-2,6-dienal, also known as citral, is an acyclic monoterpene aldehyde. It is a pale yellow liquid with a strong lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its pleasant citrus scent. It is also a key intermediate in the synthesis of various chemicals, including vitamins and other aroma compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylhepta-2,6-dienal can be synthesized through several methods. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂), followed by hydrolysis . Another method involves the Darzens reaction from 6-methyl-hept-5-en-2-one, which requires alkylation with chloroacetic esters to glycidesters, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves the Baeyer-Villiger oxidation process due to its efficiency and high yield. This method uses potassium peroxymonosulfate as the oxidizing agent and is catalyzed by selenium dioxide .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylhept-5-enal (Melonal), an important fragrance compound.
Reduction: Reduction of this compound can yield alcohols such as 3,6-dimethyloct-2-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dimethylhept-5-enal (Melonal).
Reduction: 3,6-Dimethyloct-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethylhepta-2,6-dienal has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aroma compounds and vitamins.
Biology: It has been studied for its pheromonal effects in insects and its role in plant defense mechanisms.
Medicine: Research has explored its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance and flavor industry to impart a lemon-like scent to products.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhepta-2,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. It also interacts with enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The aldehyde group in its structure is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Citronellal: Another monoterpene aldehyde with a lemon-like scent.
6-Methyl-5-hepten-2-one: A related compound with a similar structure.
Uniqueness
3,6-Dimethylhepta-2,6-dienal is unique due to its dual isomeric forms (neral and geranial) and its widespread use in the fragrance and flavor industry. Its strong lemon-like odor and versatility in chemical synthesis make it a valuable compound in various applications .
Properties
CAS No. |
56522-82-8 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,6-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h6-7H,1,4-5H2,2-3H3 |
InChI Key |
KZKMQXXAIXEAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=CC=O)C |
Origin of Product |
United States |
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